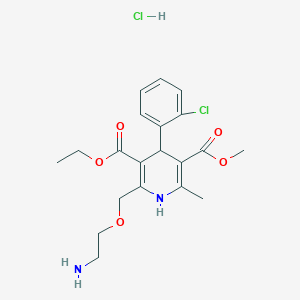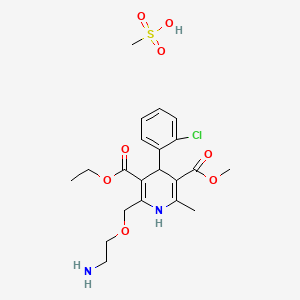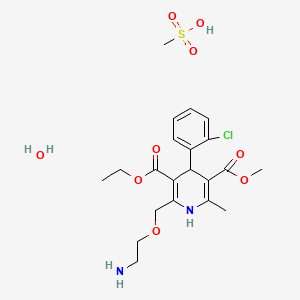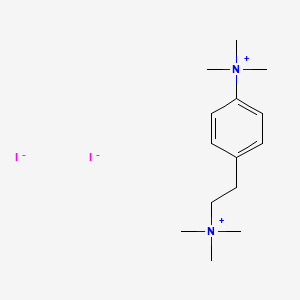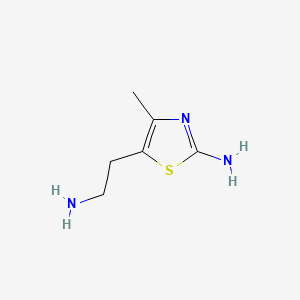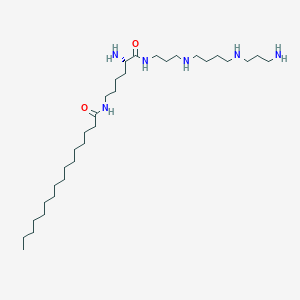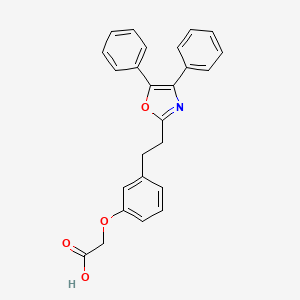
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMY-42393 is orally active and selective platelet aggregation inhibitor. BMY-42393 is also a prostacyclin partial agonist that inhibited ADP, collagen and thrombin-induced platelet aggregation (IC50 range 0.3 - 2.0 microM). BMY-42393 stimulated platelet adenylate cyclase activity (EC50 = 25 nM). Platelets treated with BMY 42393 showed an elevation of cAMP levels and activation of cAMP-dependent protein kinase. BMY 42393 also inhibited thrombin-induced elevation of intracellular free calcium. BMY 42393 competed for radiolabeled iloprost and PGE1 binding to platelet membranes (IC50; 170 nM and 130 nM, respectively).
Aplicaciones Científicas De Investigación
Prostacyclin Mimetic Properties
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid has been studied for its role as a non-prostanoid prostacyclin (PGI2) mimetic. This compound, along with its derivatives, has demonstrated potential in inhibiting ADP-induced aggregation of human platelets in vitro. This inhibition is a key factor in the potential anti-thrombotic properties of the compound, relevant in the context of cardiovascular diseases and thrombosis prevention (Meanwell et al., 1994). Substitution and modification of its structure have been explored to enhance its potency as an inhibitor of human platelet aggregation, with some derivatives showing significantly higher potency than the parent compound (Meanwell et al., 1992).
Effects on Platelet Aggregation and Adenylyl Cyclase
Further studies indicate that derivatives of this compound, such as BMY 45778, not only inhibit platelet aggregation but also activate adenylyl cyclase and elevate cAMP levels in platelets, suggesting its role as a partial agonist at the IP receptor. These properties are crucial for its potential application in platelet-related disorders (Seiler et al., 1997).
Differentiation of Neuronal and Neutrophil IP Receptors
Research on prostacyclin mimetics like BMY 45778 and BMY 42393 has contributed to distinguishing between neuronal and neutrophil IP receptors. This differentiation is vital in understanding the varied physiological roles of these receptors and can inform the development of targeted therapies for conditions involving these receptors (Wise et al., 1995).
Potential as an Antioxidant
Outside of its role as a prostacyclin mimetic, research has explored the antioxidant properties of compounds like 4,5-Diphenyl-2-oxazolyl, a component of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid. These studies contribute to a broader understanding of the compound's potential in combating oxidative stress-related diseases (Zhang et al., 2009).
Propiedades
Número CAS |
136451-58-6 |
|---|---|
Nombre del producto |
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid |
Fórmula molecular |
C26H18N2O5 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28) |
Clave InChI |
DSRSEEYZGWTODH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5 |
Apariencia |
Solid powder |
Otros números CAS |
136451-58-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid BMY 45778 BMY-45778 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




